molecular formula C10H9N3O3 B2501265 Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- CAS No. 70791-93-4

Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-

Cat. No. B2501265
CAS RN: 70791-93-4
M. Wt: 219.2
InChI Key: RVMXVJZUPFZFMM-JYRVWZFOSA-N
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Description

Ethyl 2-cyanoacrylate is a liquid that’s commonly used in household applications . It’s known for its ability to polymerize easily due to its conjugated unsaturated groups . This compound is an active ingredient in commercial superglues or instant glues .


Synthesis Analysis

The synthesis of Ethyl 2-cyanoacrylate involves condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .


Molecular Structure Analysis

Ethyl 2-cyanoacrylate has conjugated unsaturated groups, which contribute to its ability to polymerize easily .


Chemical Reactions Analysis

Ethyl 2-cyanoacrylate and its cousins polymerize instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .


Physical And Chemical Properties Analysis

Ethyl 2-cyanoacrylate is a liquid at room temperature . It polymerizes easily, especially in the presence of water .

Scientific Research Applications

Chemical Reactivity and Rearrangement

  • Acetamide derivatives, such as N-benzyl-2-cyano-2-(hydroxyimino)acetamide, undergo interesting chemical reactions. For instance, the reduction of this compound results in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine due to a Beckmann-type rearrangement, indicating complex chemical behavior (Darling & Chen, 1978).

Application in Dye Synthesis

  • Acetamide derivatives are key intermediates in the production of azo disperse dyes. A study demonstrated the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of these compounds in dye manufacturing (Zhang, 2008).

Intermediates in Heterocyclic Synthesis

  • Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-, is valuable in synthesizing various heterocyclic systems. Its derivatives serve as intermediates for crafting novel heterocyclic compounds, underlining its utility in synthetic chemistry (Gouda et al., 2015).

Antimicrobial Properties

  • Certain acetamide derivatives exhibit antimicrobial activities. For example, some synthesized (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal properties (Debnath & Ganguly, 2015).

Structural and Binding Characteristics

  • Research on acetamide derivatives like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has provided insights into their crystal structures and potential as anticonvulsants. These studies highlight the importance of molecular features and stereochemistry in determining the biological activity of these compounds (Camerman et al., 2005).

Role in Pharmacological Inhibitors

  • Some acetamide derivatives have been explored for their inhibitory activity against specific enzymes, demonstrating their potential in drug development. For instance, certain 2-(4-methoxyphenyl) ethyl] acetamide derivatives were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, a target in diabetes treatment (Saxena et al., 2009).

Mechanism of Action

The mechanism of action of Ethyl 2-cyanoacrylate is based on its ability to polymerize quickly in the presence of water, forming a strong bond .

Safety and Hazards

Ethyl 2-cyanoacrylate is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyano-2-hydroxyimino-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-7(9)12-10(14)8(6-11)13-15/h2-5,15H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXVJZUPFZFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425360
Record name Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70791-93-4
Record name Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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